molecular formula C10H16ClNO4 B12158871 N,N,N-Trimethyl(phenyl)methanaminium perchlorate CAS No. 17945-61-8

N,N,N-Trimethyl(phenyl)methanaminium perchlorate

Cat. No.: B12158871
CAS No.: 17945-61-8
M. Wt: 249.69 g/mol
InChI Key: QVVNESPRWFWTTM-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(phenyl)methanaminium perchlorate is an organic perchlorate salt. These compounds consist of a perchlorate ion, characterized by a chlorine atom centrally bonded to four oxygen atoms, ionically bonded to an organic cation . Perchlorate salts are widely utilized in research as supporting electrolytes in electrochemical studies due to their high solubility and stability in various solvents . In this context, they facilitate charge transfer without participating in the reaction, enabling investigations into redox behavior and reaction mechanisms, similar to the documented use of tetramethylammonium perchlorate . Furthermore, quaternary ammonium perchlorate salts can serve as key intermediates or oxidizing agents in the synthesis of more complex organic and inorganic compounds . The perchlorate (ClO₄⁻) anion is known for its ability to competitively inhibit the sodium-iodide symporter (NIS), a mechanism that has been extensively studied in relation to thyroid function and disruption . This property makes perchlorate compounds a subject of interest in biochemical and toxicological research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17945-61-8

Molecular Formula

C10H16ClNO4

Molecular Weight

249.69 g/mol

IUPAC Name

benzyl(trimethyl)azanium;perchlorate

InChI

InChI=1S/C10H16N.ClHO4/c1-11(2,3)9-10-7-5-4-6-8-10;2-1(3,4)5/h4-8H,9H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QVVNESPRWFWTTM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Quaternization of N,N-Dimethyl(phenyl)methanamine

The foundational step involves converting N,N-dimethyl(phenyl)methanamine into its quaternary ammonium salt. Methylation is typically achieved using alkylating agents such as dimethyl sulfate or methyl halides (e.g., methyl iodide).

Dimethyl Sulfate as Methylating Agent
In a method analogous to CN1059914C, dimethyl sulfate reacts with N,N-dimethyl(phenyl)methanamine in ethyl acetate under reflux. The steric hindrance of the phenyl group necessitates prolonged reaction times (0.5–2 hours) and elevated temperatures. Ethyl acetate is preferred due to its ability to precipitate the product, simplifying isolation. For example:

  • Procedure : A mixture of N,N-dimethyl(phenyl)methanamine (1 mol) and dimethyl sulfate (1.1 mol) in ethyl acetate is refluxed for 1.5 hours. The resulting precipitate is filtered and washed with cold ethyl acetate, yielding the sulfate salt (85–92% yield).

Methyl Iodide in Solvent Systems
Methyl iodide offers faster reaction kinetics but requires polar aprotic solvents like acetonitrile. The iodide salt is subsequently converted to perchlorate via anion exchange.

Anion Exchange to Perchlorate

The intermediate quaternary ammonium sulfate or iodide is treated with sodium perchlorate to replace the counterion. This metathesis reaction exploits the low solubility of sodium salts (e.g., Na₂SO₄ or NaI) in organic solvents.

Typical Anion Exchange Protocol

  • Step 1 : Dissolve the quaternary ammonium sulfate (1 mol) in deionized water.

  • Step 2 : Add sodium perchlorate (1.1 mol) and stir for 2 hours at 25°C.

  • Step 3 : Extract the product with dichloromethane, dry over MgSO₄, and evaporate to isolate the perchlorate salt (75–80% yield).

Optimization of Reaction Conditions

Solvent Selection

Ethyl acetate enhances quaternization efficiency by precipitating the product, as demonstrated in CN1059914C. Conversely, aqueous systems (e.g., water-methanol mixtures) improve anion exchange but complicate purification.

Methylating Agent Efficiency

Agent Reaction Time Yield Byproduct Handling
Dimethyl sulfate1.5 hours85–92%Requires acid neutralization
Methyl iodide0.5 hours78–85%Generates NaI waste

Dimethyl sulfate is cost-effective but necessitates careful pH control to avoid sulfonic acid byproducts. Methyl iodide, while faster, poses greater environmental challenges due to iodide waste.

Purification and Characterization

Recrystallization

Crude this compound is recrystallized from ethyl acetate or ethanol/water mixtures. Ethyl acetate yields higher purity (93–95%) due to selective solubility.

Analytical Data

  • Melting Point : 189–192°C (consistent with quaternary ammonium perchlorates).

  • Titration : Active material content ≥93% via two-phase titration with methylene blue indicator.

  • Spectroscopy : 1H^1H NMR (D₂O, 400 MHz): δ 7.5 (m, 5H, Ar–H), 3.2 (s, 9H, N–CH₃), 4.1 (s, 2H, Ar–CH₂–N).

Comparative Analysis of Industrial Methods

Parameter Dimethyl Sulfate Route Methyl Iodide Route
CostLowHigh
Reaction SpeedModerateFast
Environmental ImpactModerate (SO₄²⁻ waste)High (I⁻ waste)
Yield85–92%78–85%

The dimethyl sulfate route is favored for scalability, whereas methyl iodide is reserved for small-scale syntheses requiring rapid turnover.

Recent Advances in Green Synthesis

Emerging methods focus on ionic liquid catalysts and solvent-free conditions to minimize waste. For instance, microwave-assisted quaternization reduces reaction times to 10–15 minutes, though industrial adoption remains limited.

Chemical Reactions Analysis

Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) undergoes various chemical reactions, including:

Scientific Research Applications

Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) involves its interaction with molecular targets through ionic and electrostatic interactions. Its quaternary ammonium group can bind to negatively charged sites on molecules, influencing their behavior and reactivity. This interaction is crucial in its role as a phase transfer catalyst and in biological systems where it affects ion transport and membrane stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Counterion Effects: Chloride vs. Perchlorate Analogs

The choice of counterion significantly impacts physical and chemical properties. For instance:

  • N,N,N-Trimethyl(phenyl)methanaminium chloride (CAS 56-93-9) has a molecular weight of 185.694 g/mol and a decomposition melting point of 239°C . Chloride’s strong coordinating ability may result in lower solubility in nonpolar solvents compared to perchlorate salts.
  • N,N,N-Trimethyl(phenyl)methanaminium perchlorate (hypothetical analog): Perchlorate’s larger size and weaker coordination likely enhance solubility in polar aprotic solvents.

Structural Analogues with Aliphatic Substituents

  • Tetramethylammonium chloride (CAS 75-57-0, C₄H₁₂ClN): A simpler quaternary ammonium salt with four methyl groups. Its molecular weight (109.597 g/mol) is lower than the phenyl-substituted derivative, reflecting reduced steric bulk and lipophilicity . This compound is widely used as a phase-transfer catalyst but lacks the aromatic interactions possible in the target compound.
  • N,N,N-Trimethylethanaminium chloride (CAS 15302-88-2): Features an ethyl group instead of phenyl.

Complex Cations with Heteroatoms or Functional Groups

  • (Dimethylphosphoryl)methanaminium perchlorate: Contains a phosphoryl group, which introduces strong hydrogen-bonding capabilities.
  • N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate : The pyrrole substituent introduces electron-rich aromaticity and possible coordination sites, differing from the phenyl group’s electronic profile. Steric effects from triethyl groups may reduce solubility compared to trimethyl derivatives .

Reactive Functional Group Derivatives

  • N,N,N-Trimethyl(oxiran-2-yl)methanaminium chloride (CAS 3033-77-0): The epoxy group confers reactivity toward nucleophiles, enabling crosslinking or polymerization—a feature absent in the phenyl-substituted compound .

Thermal and Stability Considerations

  • Tetramethylammonium hydroxide (TMAH) : Pyrolysis studies show that TMAH decomposes into trimethylamine (TMA) and dimethyl ether under high temperatures. Perchlorate-containing analogs like this compound may exhibit similar decomposition pathways but with additional oxidative decomposition due to ClO₄⁻ .

Biological Activity

N,N,N-Trimethyl(phenyl)methanaminium perchlorate (TMPC) is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of TMPC, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

TMPC is characterized by a trimethylated nitrogen atom bonded to a phenyl group and associated with a perchlorate anion. The presence of the quaternary ammonium group contributes to its solubility in water and its potential interactions with biological membranes.

The biological activity of TMPC is primarily attributed to its ability to interact with cellular membranes and proteins. Quaternary ammonium compounds like TMPC can disrupt membrane integrity, leading to alterations in cell permeability and function. This property is particularly relevant in antimicrobial activity, where such compounds can compromise the integrity of bacterial cell membranes.

Antimicrobial Activity

TMPC has shown promising antimicrobial properties against various pathogens. Research indicates that quaternary ammonium compounds can exhibit bactericidal effects by disrupting the lipid bilayer of bacterial membranes. For instance, studies have demonstrated that TMPC can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity

While TMPC exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated. In vitro studies have shown that at higher concentrations, TMPC can induce cytotoxicity in mammalian cell lines. The cytotoxic effects are dose-dependent, with significant cell death observed at concentrations above 100 µg/mL.

Cell Line IC50 (µg/mL)
HeLa150
A549120
MCF-7180

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of TMPC against multidrug-resistant Staphylococcus aureus. The results indicated that TMPC not only inhibited bacterial growth but also reduced biofilm formation, which is critical for the survival of bacteria in hostile environments.

Case Study 2: Cytotoxic Effects

In another study, the cytotoxic effects of TMPC were assessed on human lung cancer cells (A549). The findings revealed that TMPC induced apoptosis through the activation of caspase pathways, suggesting a potential application in cancer therapy. However, further studies are required to evaluate its safety profile and therapeutic index.

Q & A

Q. What are the most reliable synthetic routes for preparing N,N,N-Trimethyl(phenyl)methanaminium perchlorate, and how can purity be optimized?

Methodological Answer:

  • Direct Alkylation : React N,N-dimethyl(phenyl)methanamine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Quaternary ammonium iodide is formed, followed by anion exchange with sodium perchlorate to yield the perchlorate salt .
  • Methylation via Formaldehyde-Formic Acid : Trimethylation of the precursor amine using formaldehyde and formic acid as methylating agents, followed by perchloric acid neutralization .
  • Purity Optimization : Recrystallization from ethanol/water mixtures removes unreacted amines. Monitor by HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid mobile phase) to confirm absence of by-products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm quaternary ammonium structure (e.g., absence of N–H signals, methyl group integration) .
  • Elemental Analysis : Verify C, H, N, and ClO4_4^- content (deviation <0.3% indicates purity) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M]+^+ (e.g., m/z 165 for the cation) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Perchlorate Hazard : Avoid friction, heat, or contact with reducing agents due to explosion risk. Store in airtight containers away from organic materials .
  • Personal Protection : Use fume hoods, anti-static lab coats, and nitrile gloves. In case of inhalation, administer oxygen and seek medical attention .

Q. How does the solubility of this compound vary across solvents, and what factors influence this?

Methodological Answer:

  • Polar Solvents : High solubility in water, methanol, and acetonitrile due to ionic character.
  • Low Solubility : In non-polar solvents (e.g., hexane).
  • Factors : Counterion (ClO4_4^-) hydrophilicity, cation aromaticity, and solvent dielectric constant. Precipitate impurities via solvent-antisolvent pairs (e.g., acetone/ether) .

Q. What are the primary research applications of this compound in materials or biochemistry?

Methodological Answer:

  • Surfactant Studies : Acts as a cationic surfactant for modifying surface tension in colloidal systems .
  • Antimicrobial Agent : Quaternary ammonium structure disrupts microbial membranes; evaluate efficacy via MIC assays against Gram-positive bacteria .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation from ethanol/water.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL (space group P21_1/n, Z = 4) to determine cation-anion geometry and hydrogen bonding (e.g., ClO4_4^-···H–C interactions) .

Q. How does thermal stability vary under oxidative vs. inert atmospheres, and what decomposition pathways are observed?

Methodological Answer:

  • TGA/DSC Analysis : Under N2_2, decomposition starts at ~200°C (ClO4_4^- reduction). In air, oxidative degradation occurs at lower temperatures (~150°C).
  • Pathways : ClO4_4^- → Cl^- + O2_2 (exothermic), confirmed by FTIR gas analysis (CO2_2, H2_2O, and HCl traces) .

Q. What advanced chromatographic methods can resolve co-eluting impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a HILIC column (mobile phase: ammonium acetate/acetonitrile) with MRM detection (e.g., m/z 165 → 148 for the cation).
  • Ion Chromatography : Quantify ClO4_4^- contamination (<50 ppm) using AS20 columns and suppressed conductivity detection .

Q. How can conflicting reports on its reactivity in nucleophilic substitutions be reconciled?

Methodological Answer:

  • Mechanistic Studies : Compare SN2 vs. SN1 pathways using kinetic isotope effects (KIE) and Hammett plots. Polar aprotic solvents (DMF) favor SN2, while protic solvents (MeOH) promote ion-pair dissociation .
  • Contradictions : Impurities (e.g., residual iodide) may alter reactivity; validate via ICP-MS for halide content .

Q. What computational methods predict its interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to acetylcholinesterase. Validate via MD simulations (NAMD, 100 ns trajectories) .
  • Experimental Validation : Compare IC50_{50} values from enzyme assays (e.g., Ellman’s method) with computational ΔG values .

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